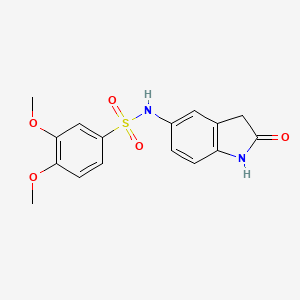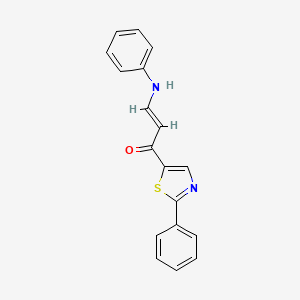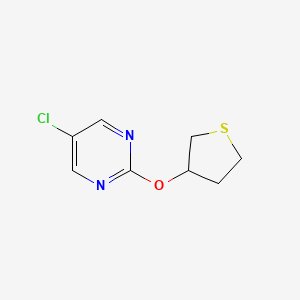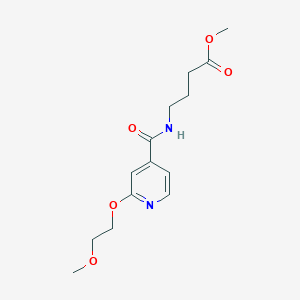![molecular formula C15H19FN2O5S B2380043 N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine CAS No. 887833-65-0](/img/structure/B2380043.png)
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine is a complex organic compound that features a piperidine ring substituted with a 4-fluorophenylsulfonyl group and a beta-alanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first functionalized with a 4-fluorophenylsulfonyl group through a sulfonylation reaction. This intermediate is then reacted with beta-alanine under specific conditions to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the beta-alanine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials, pharmaceuticals, and other industrial applications.
Wirkmechanismus
The mechanism of action of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and other cellular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine
- N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-l-methionine
- N-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-L-valine
Uniqueness
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine is unique due to its specific substitution pattern and the presence of the beta-alanine moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
3-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-12-3-5-13(6-4-12)24(22,23)18-9-1-2-11(10-18)15(21)17-8-7-14(19)20/h3-6,11H,1-2,7-10H2,(H,17,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKPWRIZWQJRRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2379961.png)


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2379967.png)
![methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B2379968.png)
![5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2379969.png)

![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate](/img/structure/B2379975.png)


![4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2379982.png)
![1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2379983.png)
